molecular formula C16H17NO7 B11164412 N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

Cat. No.: B11164412
M. Wt: 335.31 g/mol
InChI Key: QPSBHTGINUGJSK-UHFFFAOYSA-N
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Description

N-[(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The acetyl and glycine moieties may enhance the compound’s ability to penetrate biological membranes and reach its targets. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is unique due to the presence of both acetyl and glycine moieties, which may enhance its biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C16H17NO7

Molecular Weight

335.31 g/mol

IUPAC Name

2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C16H17NO7/c1-8-9-4-5-11(22-2)15(23-3)14(9)24-16(21)10(8)6-12(18)17-7-13(19)20/h4-5H,6-7H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

QPSBHTGINUGJSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC(=O)O

Origin of Product

United States

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